

(R)-5-Bromomethyl-2-pyrrolidinone molecular structure

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Compound of Interest

Compound Name: (R)-5-Bromomethyl-2-pyrrolidinone

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An In-depth Technical Guide on the Molecular Structure of **(R)-5-Bromomethyl-2-pyrrolidinone**

Abstract

(R)-5-Bromomethyl-2-pyrrolidinone is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a five-membered lactam ring, a defined stereocenter at the C5 position, and a reactive bromomethyl group, makes it a valuable and versatile building block for the synthesis of complex, enantiomerically pure molecules.^[1] This technical guide provides a comprehensive overview of its molecular structure, stereochemistry, and spectroscopic characteristics. It includes detailed experimental protocols for its synthesis and analysis, along with a discussion of its reactivity and applications, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Properties and Structure

(R)-5-Bromomethyl-2-pyrrolidinone is a white to light brown powder at room temperature.^[1] Its fundamental properties are summarized in the table below.

Identifier	Value	Reference
IUPAC Name	(5R)-5-(bromomethyl)pyrrolidin-2-one	
CAS Number	98612-60-3	[1] [2]
Molecular Formula	C ₅ H ₈ BrNO	[1] [2]
Molecular Weight	178.03 g/mol	[1]
Appearance	White to light brown powder	[1]
Melting Point	76 - 80 °C	[1]
Optical Rotation	[α] ²² /D = +34° (c=0.5 in ethanol)	[1]
Storage Conditions	2 - 8 °C	[1]

The molecule's structure consists of a central pyrrolidinone ring, which is a five-membered lactam (a cyclic amide). The key features that define its chemical utility are:

- The Lactam Ring: This stable, cyclic amide structure is a common pharmacophore in many biologically active compounds.[\[3\]](#)
- The Chiral Center: The carbon at the 5-position (C5) is a stereocenter, giving rise to (R) and (S) enantiomers. The specified (R)-configuration is crucial for stereoselective synthesis, a critical aspect of modern drug design to ensure efficacy and safety.[\[1\]](#)
- The Bromomethyl Group: This functional group is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack. This reactivity is the primary reason for the compound's utility as a synthetic intermediate.[\[1\]](#)[\[4\]](#)

Spectroscopic Profile and Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **(R)-5-Bromomethyl-2-pyrrolidinone**. The following tables summarize the expected data from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The ^1H NMR data for the (S)-enantiomer in CD_3OD is reported as δ 6.18 (br s, 1H), 3.94-3.97 (m, 1H), 3.28-3.44 (m, 2H), 2.27-2.49 (m, 3H), 1.82-1.91 (m, 1H).^[5] The spectrum for the (R)-enantiomer in an achiral solvent is expected to be identical.

Table 1: Expected ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 6.0-7.0	Broad Singlet	1H	N-H (Amide)
~ 4.0-4.2	Multiplet	1H	C5-H
~ 3.4-3.6	Multiplet	2H	$\text{CH}_2\text{-Br}$
~ 2.3-2.6	Multiplet	2H	C3-H ₂

| ~ 1.9-2.2 | Multiplet | 2H | C4-H₂ |

Table 2: Expected ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~ 177	C=O (Amide Carbonyl)
~ 55	C5
~ 35	$\text{CH}_2\text{-Br}$
~ 30	C3

| ~ 25 | C4 |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Data

Frequency (cm ⁻¹)	Bond	Description
~ 3200	N-H	Amide N-H Stretch
~ 2900-3000	C-H	sp ³ C-H Stretch
~ 1680	C=O	Amide Carbonyl Stretch
~ 1250	C-N	C-N Stretch

| ~ 650 | C-Br | C-Br Stretch |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation (Electron Ionization)

m/z	Fragment	Description
177/179	[M] ⁺	Molecular ion peak (presence of Br isotope)
98	[M - Br] ⁺	Loss of Bromine radical

| 84 | [M - CH₂Br]⁺ | Loss of Bromomethyl radical |

Experimental Protocols

Protocol for Synthesis via Appel Reaction

This protocol describes a typical synthesis of 5-(bromomethyl)-2-pyrrolidinone from the corresponding alcohol, adapted from a reported procedure for the (S)-enantiomer.[\[5\]](#)

- Preparation: Suspend (R)-5-(hydroxymethyl)-2-pyrrolidinone (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous acetonitrile (approx. 10 mL per gram of starting material) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
- Cooling: Cool the stirred suspension to 0 °C using an ice bath.
- Addition of Brominating Agent: Slowly add a solution of carbon tetrabromide (1.1 eq) dissolved in a minimum amount of anhydrous acetonitrile dropwise to the cooled suspension.

- Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The mixture should become a clear solution.
- Workup: Remove the solvent by rotary evaporation.
- Purification: Purify the resulting residue using column chromatography (e.g., Biotage or standard flash chromatography) with an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield **(R)-5-Bromomethyl-2-pyrrolidinone** as a solid.

Protocol for NMR Spectroscopic Analysis

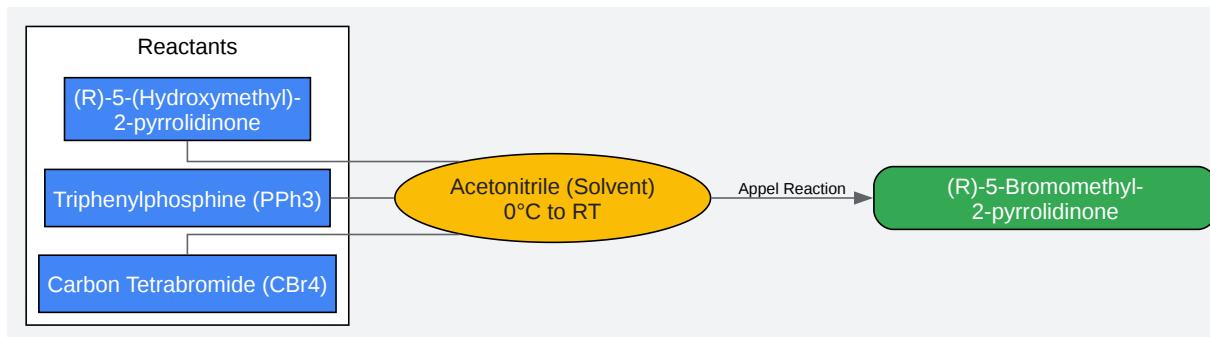
- Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3) in a vial.
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Acquisition: Acquire the ^1H and ^{13}C NMR spectra using a 400 MHz (or higher) spectrometer.
- Parameters (^1H NMR): Use a standard single-pulse sequence with 16-64 scans and a relaxation delay of 1-2 seconds.
- Parameters (^{13}C NMR): Use a proton-decoupled pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

Protocol for FT-IR Spectroscopic Analysis

- Technique: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.
- Background: Acquire a background spectrum of the clean, empty ATR crystal.
- Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure firm contact.
- Acquisition: Collect the sample spectrum over a range of $4000\text{-}400 \text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . Co-add 16-32 scans to improve the signal quality.

Synthesis and Chemical Reactivity

The primary synthetic route to **(R)-5-Bromomethyl-2-pyrrolidinone** involves the bromination of its corresponding alcohol precursor, (R)-5-(hydroxymethyl)-2-pyrrolidinone, which can be derived from the natural chiral synthon, S-pyroglutamic acid.[3] An efficient and common method for this transformation is the Appel reaction.



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Caption: Synthetic workflow for **(R)-5-Bromomethyl-2-pyrrolidinone**.

The compound's reactivity is dominated by the bromomethyl group. It serves as a potent electrophile, readily undergoing nucleophilic substitution (S_N2) reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups at the C5 position, making it a key intermediate for building more complex molecular architectures.[1]



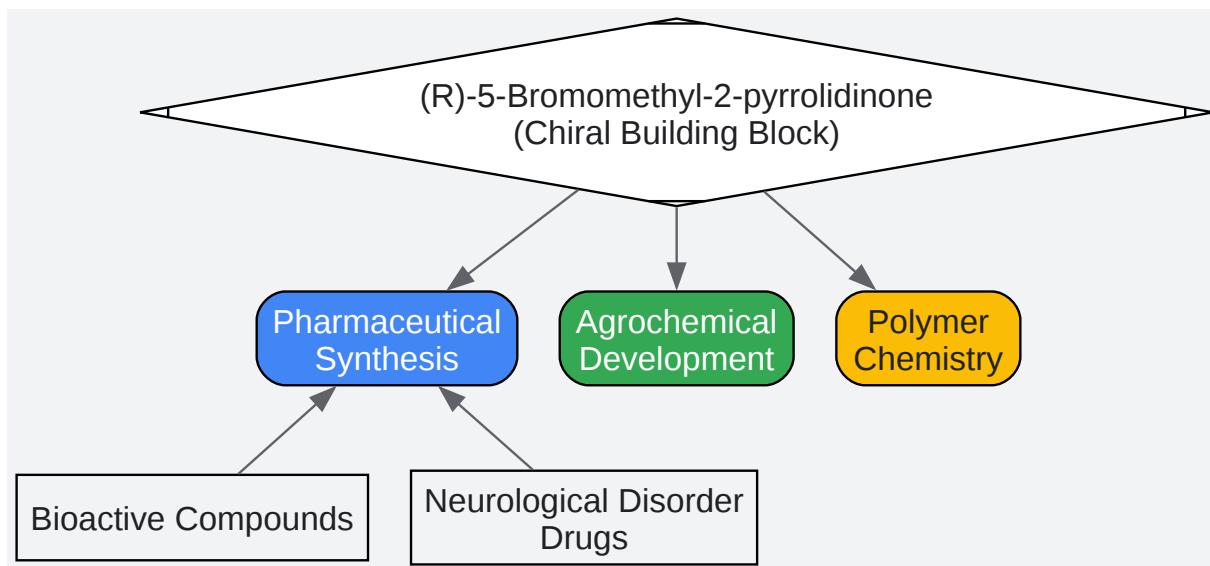
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Caption: General reactivity pathway via nucleophilic substitution (S_N2).

Applications in Research and Drug Development

The unique structural and reactive properties of **(R)-5-Bromomethyl-2-pyrrolidinone** make it a valuable component in several scientific fields.

- **Pharmaceutical Synthesis:** It is a key intermediate for creating active pharmaceutical ingredients (APIs).^[1] The pyrrolidine scaffold is a privileged structure found in numerous drugs, and this compound provides a chiral entry point for their synthesis.^{[6][7]} It has been specifically noted for its use in developing drugs targeting neurological disorders.^[1]
- **Organic Synthesis:** As a versatile building block, it enables chemists to construct complex molecules with precise stereochemical control.^[1]
- **Agrochemicals and Materials Science:** Beyond pharmaceuticals, it finds application in the development of new agrochemicals and in polymer chemistry to create novel materials with specific properties.^[1]



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Caption: Applications derived from the core molecular structure.

Conclusion

(R)-5-Bromomethyl-2-pyrrolidinone is a cornerstone chiral intermediate whose molecular structure is ideally suited for modern synthetic chemistry. The combination of a stable lactam

ring, a fixed (R)-stereocenter, and a highly reactive bromomethyl sidechain provides a reliable and versatile platform for constructing enantiomerically pure target molecules. A thorough understanding of its properties, spectroscopic signature, and reactivity, as detailed in this guide, is essential for its effective utilization in pharmaceutical research and broader chemical industries.

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